molecular formula C11H16N2O B13313557 2-[(1-Phenylpropyl)amino]acetamide

2-[(1-Phenylpropyl)amino]acetamide

Cat. No.: B13313557
M. Wt: 192.26 g/mol
InChI Key: YBYRJPIXESBENQ-UHFFFAOYSA-N
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Description

2-[(1-Phenylpropyl)amino]acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a phenylpropylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Phenylpropyl)amino]acetamide can be achieved through several methods. One common approach involves the reaction of 1-phenylpropylamine with acetic anhydride or acetyl chloride under basic conditions to form the desired amide. The reaction typically proceeds as follows:

  • Reaction with Acetic Anhydride

      Reagents: 1-Phenylpropylamine, Acetic Anhydride

      Conditions: Room temperature, basic catalyst (e.g., pyridine)

      Reaction: [ \text{C}{13}\text{NH}_2 + \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{C}{13}\text{NHCOCH}_3 + \text{CH}_3\text{COOH} ]

  • Reaction with Acetyl Chloride

      Reagents: 1-Phenylpropylamine, Acetyl Chloride

      Conditions: Room temperature, basic catalyst (e.g., triethylamine)

      Reaction: [ \text{C}{13}\text{NH}_2 + \text{CH}_3\text{COCl} \rightarrow \text{C}{13}\text{NHCOCH}_3 + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Phenylpropyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The amide group can participate in substitution reactions, where the acetamide moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-[(1-Phenylpropyl)amino]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a precursor for drug synthesis.

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including heterocycles and other amides.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its potential therapeutic effects.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1-Phenylpropyl)amino]acetamide involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Phenylpropyl)acetamide
  • 2-Phenylpropane-1,3-diamine
  • N-(2-Phenylethyl)acetamide

Comparison

2-[(1-Phenylpropyl)amino]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and pharmacological effects, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-(1-phenylpropylamino)acetamide

InChI

InChI=1S/C11H16N2O/c1-2-10(13-8-11(12)14)9-6-4-3-5-7-9/h3-7,10,13H,2,8H2,1H3,(H2,12,14)

InChI Key

YBYRJPIXESBENQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)NCC(=O)N

Origin of Product

United States

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